Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate
Description
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate is a cyclopentane-derived compound featuring a cyclopentyl ring substituted with a 1-amino group and two methyl groups at the 3,3-positions. The ester moiety (methyl acetate) is attached to the cyclopentane core via a methylene bridge. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of conformationally constrained bioactive molecules.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-9(2)4-5-10(11,7-9)6-8(12)13-3/h4-7,11H2,1-3H3 |
InChI Key |
QZRDEFCDZXEDNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(CC(=O)OC)N)C |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of Cyclopentanone Intermediates
The core of the synthesis hinges on preparing a stereochemically pure 3,4-disubstituted cyclopentanone, which is subsequently transformed into the target amino ester.
Starting Material: Commercially available (R)-2-methyl-succinic acid 4-methyl ester serves as a precursor (as per patent WO2007010387A2).
Hydrolysis and Alkylation: Hydrolyzing succinic acid derivatives yields the corresponding monoesters or amides, which are then subjected to alkylation with alkyl halides or sulfonate esters (e.g., methyl iodide, methyl triflate) using non-nucleophilic bases such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). This step introduces the substituents at the 2-position of the cyclopentanone ring with stereoselectivity controlled by reaction conditions and chiral auxiliaries.
Reduction to Diol: The disubstituted succinic derivatives are reduced using lithium aluminum hydride (LiAlH₄) or similar reducing agents to afford the diol intermediate, which is key for subsequent cyclization.
Cyclization: Activation of the diol via sulfonylation (e.g., mesylation) followed by intramolecular cyclization under basic or thermal conditions leads to the formation of the cyclopentanone ring with defined stereochemistry.
Hydrolysis and Functionalization: Hydrolysis of the ester groups and subsequent transformations introduce amino functionalities, typically via reductive amination or amino group substitution, yielding the amino-cyclopentyl intermediates.
Data Table 1: Summary of Key Reagents and Conditions
Reductive Amination and Esterification
Following the formation of the cyclopentanone core, the amino group at the 1-position is introduced via reductive amination, a versatile method for installing amino functionalities onto ketones.
Reductive Amination: Cyclopentanone derivatives are reacted with primary amines (e.g., ammonia or methylamine) in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) or lithium triethylborohydride (Super Hydride). This step introduces the amino group at the 1-position with stereochemical control, especially when chiral auxiliaries or catalysts are employed.
Esterification: The carboxylic acid functionality is esterified with methanol under acidic catalysis (e.g., sulfuric acid) to yield methyl esters, specifically methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate.
Purification and Characterization: Final compounds are purified via chromatography and characterized using NMR, IR, and mass spectrometry to confirm structure and stereochemistry.
Data Table 2: Key Reagents and Conditions for Amino Ester Formation
| Step | Reagents/Conditions | Purpose | References |
|---|---|---|---|
| Reductive amination | Amine, NaBH₃CN, pH control | Install amino group | |
| Esterification | Methanol, H₂SO₄ | Convert acid to methyl ester |
Alternative Synthetic Routes
Recent advances suggest potential alternative pathways such as:
Asymmetric Reductive Amination: Use of chiral catalysts or auxiliaries to enhance stereoselectivity during amino group installation, as demonstrated in asymmetric synthesis of cyclopentyl derivatives.
Use of Cyclopentane Precursors: Direct functionalization of cyclopentane rings via radical or metal-catalyzed processes to introduce amino and ester groups in a single step or fewer steps.
Summary of Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino alcohol, which can interact with various pathways in the body .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate can be contextualized by comparing it to cyclopentane derivatives with varying substituents. Below is a detailed analysis based on spectroscopic data, reactivity, and substituent effects:
Substituent Effects on Cyclopentane Core
Steric and Electronic Comparisons
- Amino vs. Azido Groups: The 1-amino substituent in the target compound introduces basicity and nucleophilicity, contrasting with the inert yet reactive azido group in compounds 19 and 23. For example, the amino group can undergo protonation (pKa ~9–10), while the azido group participates in Huisgen cycloaddition .
- Methyl vs.
- Ester vs. Acid Derivatives : The methyl ester in the target compound (vs. free carboxylic acid in compound 21) enhances lipophilicity, impacting membrane permeability in biological systems .
Spectroscopic Differentiation
- ¹³C NMR: The ester carbonyl signal (δ ~173–174 ppm) is consistent across analogs, but substituents alter adjacent carbon shifts. For instance, the 3-bromo substituent in compound 22 causes a downfield shift of the adjacent carbon (δ 84.8 ppm) due to electronegativity, whereas the amino group in the target compound would likely upfield-shift neighboring carbons .
- ¹H NMR: Hydroxy protons (e.g., δ 3.01 in compound 23) are distinct from amino protons, which typically appear as broad singlets unless hydrogen-bonded.
Biological Activity
Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H17NO2
- Molecular Weight : 183.25 g/mol
- CAS Number : Not specifically listed in the available resources.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects :
- Anti-inflammatory Properties :
- Antimicrobial Activity :
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound may interact with specific neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Modulation of Enzymatic Activity : It could inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Oxidative Stress Reduction : By enhancing the activity of antioxidant enzymes or directly scavenging free radicals, it may protect cells from oxidative damage.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neuroprotection Study (2020) :
- Inflammation Modulation (2021) :
- Antibacterial Assessment (2019) :
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-(1-amino-3,3-dimethylcyclopentyl)acetate, and how can reaction conditions be optimized?
The synthesis typically involves cyclopentane ring functionalization. A plausible route starts with 3,3-dimethylcyclopentanone, which undergoes reductive amination to introduce the amino group. Subsequent alkylation with methyl bromoacetate under basic conditions (e.g., NaH in THF) yields the ester. Optimization focuses on controlling stereochemistry at the cyclopentyl carbon: using chiral catalysts (e.g., L-proline derivatives) during amination can improve enantiomeric excess. Reaction temperature (0–25°C) and solvent polarity significantly influence yield and purity .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm regioselectivity of the amino and ester groups. The cyclopentyl proton environment (δ 1.2–2.5 ppm) and methyl ester resonance (δ 3.6–3.7 ppm) are diagnostic .
- X-ray crystallography : Resolves stereochemical ambiguities. For example, C–N bond lengths (1.45–1.50 Å) and cyclopentane ring puckering angles confirm the amino group’s spatial orientation .
- HRMS : Validates molecular formula (C₁₀H₁₉NO₂) with <2 ppm error .
Intermediate: How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the ester’s electrophilicity. Frontier Molecular Orbital (FMO) analysis identifies the carbonyl carbon (LUMO) as the primary nucleophilic attack site. Solvent effects (e.g., dielectric constant of DMSO vs. THF) are modeled using the Polarizable Continuum Model (PCM), predicting faster kinetics in polar aprotic solvents .
Intermediate: What in vitro assays are suitable for evaluating its bioactivity, given structural analogs’ reported effects?
- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., acetylthiocholine iodide). IC₅₀ values are compared to cyclopentyl ester analogs .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells assess viability at 10–100 µM concentrations. Structural analogs with 3-oxo groups show higher toxicity than amino derivatives, suggesting steric and electronic influences .
Advanced: What strategies enable enantioselective synthesis of the (1R,3S)-configured isomer?
Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) direct stereochemistry during cyclopentane ring formation. Kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) separates enantiomers with >90% ee. Crystallographic data (e.g., Flack parameter) validates absolute configuration .
Advanced: How can conflicting data on cyclopentyl derivatives’ metabolic stability be resolved?
Contradictions arise from substituent effects. For example, 3-oxo analogs (e.g., Methyl 2-(3-oxocyclopentyl)acetate) undergo rapid hepatic glucuronidation, while amino groups in this compound may slow metabolism due to hydrogen bonding with CYP450 enzymes. Comparative microsomal stability assays (human liver microsomes + NADPH) quantify half-life differences. LC-MS/MS tracks metabolite formation (e.g., hydroxylation at C4) .
Advanced: What challenges arise in scaling up the synthesis, and how can they be mitigated?
Key issues include low yields (<40%) during cyclopentane ring closure and racemization during amination. Mitigation strategies:
- Flow chemistry : Continuous reactors improve temperature control for ring-closing metathesis.
- Cryogenic conditions : Reduce racemization during amino group introduction (e.g., –78°C in liquid NH₃).
- Purification : Simulated moving bed (SMB) chromatography isolates enantiomers at >99% purity .
Advanced: How does the compound’s lipophilicity (LogP) influence its pharmacokinetic profile?
Experimental LogP (e.g., shake-flask method) is ~1.8, indicating moderate membrane permeability. MDCK cell monolayer assays predict oral bioavailability (~55%). Molecular dynamics simulations (CHARMM force field) correlate LogP with blood-brain barrier penetration: lower than 3-oxo analogs, suggesting reduced CNS activity .
Advanced: What structural modifications enhance stability in aqueous buffers for in vivo studies?
- Prodrug approach : Replace methyl ester with pivaloyloxymethyl (POM) groups to resist esterase hydrolysis.
- Salt formation : Hydrochloride salts improve solubility (≥10 mg/mL in PBS) without compromising stability.
- PEGylation : Attach polyethylene glycol (PEG-500) to the amino group to reduce renal clearance .
Advanced: How can machine learning models predict off-target interactions?
QSAR models (e.g., Random Forest or Gradient Boosting) trained on PubChem BioAssay data predict binding to off-target kinases (e.g., JAK2). Feature importance analysis identifies the cyclopentyl group’s van der Waals volume as a key determinant. Experimental validation via kinase profiling (Eurofins Panlabs) confirms model accuracy (AUC >0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
